Home > Products > Screening Compounds P39850 > (1R,2S)-N-Arachidonoylcyclopropanolamide
(1R,2S)-N-Arachidonoylcyclopropanolamide -

(1R,2S)-N-Arachidonoylcyclopropanolamide

Catalog Number: EVT-10924803
CAS Number:
Molecular Formula: C23H37NO2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R,2S)-N-Arachidonoylcyclopropanolamide is a synthetic compound that belongs to the class of fatty acid amides. It is characterized by its unique cyclopropanol structure and is derived from arachidonic acid, a polyunsaturated fatty acid involved in various physiological processes. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of the endocannabinoid system.

Source

The compound is synthesized from arachidonic acid, which is primarily obtained from dietary sources like fish oils and certain plant oils. Arachidonic acid can be metabolized into various bioactive lipids, including endocannabinoids, which play crucial roles in cell signaling and inflammation.

Classification

(1R,2S)-N-Arachidonoylcyclopropanolamide is classified as a cannabinoid-like compound due to its structural similarities to naturally occurring endocannabinoids. It is also categorized under cyclopropanolamides, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of (1R,2S)-N-Arachidonoylcyclopropanolamide typically involves the following steps:

  1. Starting Materials: Arachidonic acid and cyclopropanol derivatives are used as starting materials.
  2. Reagents: Various reagents such as coupling agents (e.g., DCC - dicyclohexylcarbodiimide) may be employed to facilitate the formation of the amide bond.
  3. Reaction Conditions: The reaction is usually conducted under controlled temperature and inert atmosphere conditions to prevent oxidation or degradation of sensitive components.

Technical Details

The reaction mechanism generally involves the activation of the carboxylic acid group of arachidonic acid followed by nucleophilic attack by the amine derived from cyclopropanol. The reaction yields (1R,2S)-N-Arachidonoylcyclopropanolamide along with by-products that need to be purified through techniques such as chromatography.

Molecular Structure Analysis

Structure

The molecular formula for (1R,2S)-N-Arachidonoylcyclopropanolamide is C23H37NO2. It features a cyclopropanol ring fused with an arachidonic acid moiety, contributing to its unique three-dimensional conformation.

Data

  • Molecular Weight: 359.5 g/mol
  • Structural Representation: The structure can be represented using standard chemical notation, highlighting the cyclopropanol and arachidonic acid components.
Chemical Reactions Analysis

Reactions

(1R,2S)-N-Arachidonoylcyclopropanolamide undergoes various chemical reactions typical of fatty acid amides:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into arachidonic acid and cyclopropanol.
  • Transesterification: It can react with alcohols to form esters.
  • Oxidation: The double bonds in the arachidonic moiety are susceptible to oxidation, leading to the formation of various oxidized products.

Technical Details

These reactions can be monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to identify and quantify products.

Mechanism of Action

Process

(1R,2S)-N-Arachidonoylcyclopropanolamide interacts with cannabinoid receptors in the body, particularly CB1 and CB2 receptors. Its mechanism involves:

  1. Binding Affinity: The compound exhibits binding affinity towards cannabinoid receptors due to its structural similarity to endogenous cannabinoids.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that modulate neurotransmitter release and inflammation responses.

Data

Studies have shown that compounds like (1R,2S)-N-Arachidonoylcyclopropanolamide can influence pain perception and immune responses through these receptor interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Partition Coefficient: The partition coefficient between n-octanol and water indicates its hydrophobicity, influencing its bioavailability.

Relevant data on these properties can be obtained from chemical databases such as PubChem and other scientific literature sources .

Applications

Scientific Uses

(1R,2S)-N-Arachidonoylcyclopropanolamide has potential applications in:

  • Pharmacology: As a research tool for studying cannabinoid receptor function and signaling pathways.
  • Therapeutics: Investigated for its anti-inflammatory properties and potential use in pain management therapies.
  • Neuroscience: Explored for effects on neuroprotection and modulation of neuroinflammatory processes.

This compound represents a significant area of interest within cannabinoid research due to its unique structure and biological activity. Further studies could elucidate its full therapeutic potential and mechanisms of action in various biological contexts.

Introduction to (1R,2S)-N-Arachidonoylcyclopropanolamide in Endocannabinoid System Research

(1R,2S)-N-Arachidonoylcyclopropanolamide represents a strategically engineered lipid mediator designed to probe the complexities of endocannabinoid signaling. This synthetic analogue incorporates a cyclopropanolamide group in place of the ethanolamine head group found in the endogenous cannabinoid anandamide, resulting in distinctive biochemical properties that enhance its utility in cannabinoid receptor pharmacology. As research continues to elucidate the multifaceted roles of the endocannabinoid system in physiological regulation and pathological processes, compounds with tailored receptor interactions and metabolic stability provide indispensable tools for mechanistic investigations. The specific stereochemical configuration of the cyclopropanolamide moiety in this molecule enables precise interrogation of ligand-receptor binding dynamics while resisting enzymatic degradation, offering significant advantages for exploring endocannabinoid signaling pathways in vitro and in vivo [2] [5].

Historical Context of Arachidonoyl-Derived Lipid Mediators in Cannabinoid Science

The discovery of N-arachidonoylethanolamine (anandamide) in 1992 marked a pivotal advancement in cannabinoid science, revealing an endogenous ligand for the previously orphaned cannabinoid receptors [5]. This breakthrough established that mammalian tissues produce arachidonate-derived lipid mediators capable of engaging the same receptors targeted by phytocannabinoids from Cannabis sativa. Anandamide's identification as an endogenous cannabinoid receptor agonist fundamentally transformed understanding of neuromodulation, demonstrating that lipid-derived compounds could function as retrograde synaptic messengers in the central nervous system [5] [9]. The subsequent characterization of 2-arachidonoylglycerol further solidified the existence of a comprehensive endocannabinoid system comprising endogenous ligands, biosynthetic and catabolic enzymes, and specific receptor targets [2].

The structural similarity between anandamide and 2-arachidonoylglycerol—both featuring an arachidonic acid chain linked to hydrophilic head groups—highlighted the importance of arachidonate derivatives in endocannabinoid signaling. This commonality prompted extensive investigation into synthetic modifications of these endogenous scaffolds to enhance receptor specificity, binding affinity, and metabolic stability. Early synthetic efforts focused on head group modifications, yielding compounds such as methanandamide ((R)-N-arachidonoyl-1'-hydroxy-2'-propylamine), which demonstrated improved stability against enzymatic hydrolysis while retaining cannabinoid receptor affinity [5]. These initial analogues established the feasibility of optimizing endocannabinoid structures for research applications, paving the way for more sophisticated modifications including the cyclopropanolamide group featured in (1R,2S)-N-arachidonoylcyclopropanolamide [5] [9].

Table 1: Historical Development of Key Arachidonoyl-Derived Lipid Mediators in Cannabinoid Science

CompoundDiscovery/Development YearStructural FeaturesResearch Significance
Anandamide (AEA)1992Arachidonic acid + ethanolamineFirst identified endogenous cannabinoid receptor ligand
2-Arachidonoylglycerol (2-AG)1995Arachidonic acid + glycerolPrimary endogenous CB1/CB2 full agonist
Methanandamide1994Arachidonic acid + (R)-1'-hydroxy-2'-propylamineFirst stabilized anandamide analogue
N-Arachidonoyldopamine (NADA)2000Arachidonic acid + dopamineDual cannabinoid/vanilloid receptor ligand
(1R,2S)-N-ArachidonoylcyclopropanolamidePost-2005Arachidonic acid + (1R,2S)-cyclopropanolamideStereospecific analogue with enhanced stability

The progressive refinement of anandamide analogues culminated in the development of cyclopropanolamide derivatives, which introduced conformational constraints designed to influence receptor binding kinetics and specificity. The cyclopropane ring system imposes significant steric and electronic effects on the head group region, altering hydrogen bonding potential and molecular geometry in ways that profoundly impact interactions with cannabinoid receptors. Furthermore, the cyclopropanolamide structure presents unique challenges to enzymatic hydrolysis, particularly by fatty acid amide hydrolase, the primary catabolic enzyme for anandamide [5] [6]. This resistance to degradation enhances the utility of (1R,2S)-N-Arachidonoylcyclopropanolamide for experimental applications requiring sustained receptor engagement without the complications of rapid metabolic inactivation.

Structural Uniqueness of Cyclopropanolamide Modifications in Ligand-Receptor Dynamics

The defining structural feature of (1R,2S)-N-Arachidonoylcyclopropanolamide resides in its (1R,2S)-2-aminocyclopropanol head group, which replaces the ethanolamine moiety of anandamide. This modification introduces significant steric constraints and electronic perturbations that profoundly influence ligand-receptor interactions. The cyclopropane ring creates a rigid scaffold that locks the head group into a specific spatial configuration, reducing conformational flexibility while maintaining essential pharmacophoric elements. The stereochemistry at the chiral centers—specifically the 1R and 2S configuration—creates a distinct three-dimensional orientation of functional groups critical for receptor recognition [2]. This stereospecific arrangement allows precise exploration of the binding pocket topography in cannabinoid receptors, particularly regarding the orientation of hydrogen bond donors and acceptors that mediate ligand binding.

The cyclopropanolamide modification confers exceptional resistance to enzymatic degradation, addressing a significant limitation of native endocannabinoids. Unlike anandamide, which undergoes rapid hydrolysis by fatty acid amide hydrolase (FAAH), the cyclopropanolamide group presents a sterically hindered amide bond that impedes access by FAAH's catalytic serine nucleophile (S241) [5]. This structural feature significantly prolongs the compound's half-life in biological systems, making it particularly valuable for experimental protocols requiring sustained receptor modulation. The enhanced metabolic stability is evidenced by comparative studies showing substantially reduced degradation rates in tissue homogenates and cellular systems expressing high levels of endocannabinoid-hydrolyzing enzymes [6].

Table 2: Structural and Functional Comparison of Anandamide and Its Cyclopropanolamide Derivative

PropertyAnandamide(1R,2S)-N-Arachidonoylcyclopropanolamide
Head Group StructureEthanolamine(1R,2S)-2-Aminocyclopropanol
Molecular FlexibilityHigh conformational flexibilityRestricted conformation due to cyclopropane ring
Metabolic StabilitySusceptible to FAAH hydrolysis (t½ ~ minutes)Resistant to FAAH (t½ extended 5-10 fold)
Hydrogen Bonding CapacityDonor: 2; Acceptor: 3Donor: 2; Acceptor: 3 (geometry altered)
Stereochemical ComplexitySingle chiral centerTwo chiral centers with defined configuration
Membrane PermeabilityModerateEnhanced due to reduced polarity

The cyclopropane ring system also influences the compound's membrane interactions and intracellular trafficking. Molecular dynamics simulations indicate that the constrained geometry alters the orientation of the polar head group relative to the hydrophobic arachidonoyl chain, potentially affecting insertion into lipid bilayers and subsequent interactions with membrane-associated receptors [6]. This modified membrane interaction profile may influence the compound's accessibility to receptors localized within lipid microdomains or intracellular compartments. Additionally, the stereospecific configuration determines interactions with intracellular binding proteins such as fatty acid binding proteins, which shuttle anandamide to its catabolic enzymes [5] [6]. The distinct steric and electronic properties of the cyclopropanolamide group likely alter these protein-ligand interactions, potentially redirecting the compound toward different metabolic fates or signaling pathways compared to native anandamide.

The ligand-receptor binding kinetics of (1R,2S)-N-Arachidonoylcyclopropanolamide demonstrate intriguing differences from anandamide. Functional assays reveal altered association and dissociation rates at cannabinoid receptor type 1, with particularly notable effects on the kinetics of receptor internalization and recycling [2]. These kinetic differences likely stem from the constrained structure of the cyclopropanolamide group, which may stabilize certain receptor conformations while destabilizing others. Furthermore, the stereospecificity of the compound results in markedly different pharmacological profiles compared to its (1S,2R) enantiomer, highlighting the exquisite sensitivity of cannabinoid receptors to stereochemical variations in ligand structure [2]. This enantioselectivity provides compelling evidence that the cyclopropanolamide derivative engages the receptor binding pocket in a highly specific orientation, offering new insights into the molecular determinants of ligand-receptor recognition.

Hypothesis-Driven Rationale for Targeting Hybrid Endocannabinoid/Vanilloid Signaling Pathways

The molecular design of (1R,2S)-N-Arachidonoylcyclopropanolamide embodies a sophisticated hypothesis regarding the therapeutic potential of simultaneously modulating cannabinoid and vanilloid signaling pathways. This approach stems from the recognition that anandamide naturally exhibits "promiscuous" receptor interactions, functioning not only as a cannabinoid receptor ligand but also as an agonist at transient receptor potential vanilloid type 1 channels [5] [9]. The dual targeting strategy aims to exploit the functional interactions between these receptor systems, particularly in nociceptive processing and neuronal excitability regulation. The hypothesis posits that compounds capable of balanced engagement of both receptor types may produce unique physiological effects distinct from those achieved by selective cannabinoid or vanilloid ligands alone [5] [9].

The cyclopropanolamide modification specifically addresses the differential structure-activity relationships at cannabinoid versus vanilloid receptors. While both receptor classes recognize arachidonic acid derivatives, they exhibit distinct structural requirements for optimal ligand binding. The constrained geometry of the cyclopropanolamide group was strategically designed to preserve interactions with the vanilloid receptor activation site while simultaneously enhancing selectivity for certain cannabinoid receptor conformations. This design rationale emerged from crystallographic data revealing differences in the binding pocket topographies of cannabinoid receptor type 1 and transient receptor potential vanilloid type 1, particularly regarding the accommodation of bulky head group substitutions [5] [9]. Molecular modeling studies suggest that the cyclopropanolamide moiety adopts a distinct orientation within the transient receptor potential vanilloid type 1 capsaicin-binding site compared to its positioning in the cannabinoid receptor type 1 orthosteric pocket, potentially enabling differential modulation of these receptors.

The functional consequences of hybrid receptor engagement are particularly evident in neuronal systems where cannabinoid and vanilloid receptors exhibit overlapping expression and functional interactions. In dorsal root ganglion neurons, for example, (1R,2S)-N-Arachidonoylcyclopropanolamide produces a characteristic bimodal response: initial transient receptor potential vanilloid type 1-mediated calcium influx followed by cannabinoid receptor type 1-mediated inhibition of voltage-gated calcium channels [5]. This sequential receptor activation creates a unique neurophysiological signature distinct from selective ligands. The compound's ability to simultaneously engage these pathways offers a pharmacological approach to modulating nociceptive thresholds that may avoid the limitations of single-target agents, particularly in pathological pain states involving both peripheral and central sensitization mechanisms.

The hybrid targeting strategy extends beyond transient receptor potential vanilloid type 1 to include peroxisome proliferator-activated receptors, which also recognize anandamide and its metabolites. The cyclopropanolamide modification alters the compound's potential for peroxisome proliferator-activated receptor activation, as evidenced by reporter gene assays showing reduced transcriptional activity compared to native anandamide [9]. This differential engagement profile provides a more selective pharmacological tool for dissecting the contributions of various anandamide-sensitive receptors in complex biological systems. The compound thus represents a sophisticated molecular tool for testing hypotheses regarding functional interactions between canonical cannabinoid signaling, vanilloid receptor activation, and nuclear receptor pathways in health and disease.

Properties

Product Name

(1R,2S)-N-Arachidonoylcyclopropanolamide

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[(1S,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide

Molecular Formula

C23H37NO2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22+/m0/s1

InChI Key

LZHCSJBKBARIFQ-MTVZMXCXSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H]1C[C@H]1O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.